![molecular formula C12H21N3 B1464399 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1251369-45-5](/img/structure/B1464399.png)

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine

Übersicht

Beschreibung

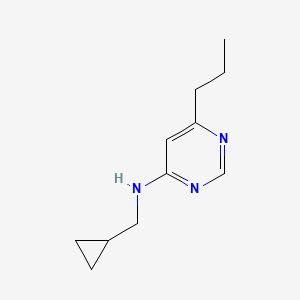

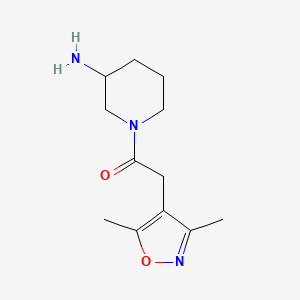

The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” is a derivative of pyrazole that contains two methyl substituents . It is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of this compound could involve the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The molecular structure of this compound could be characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The chemical reactions of this compound could involve the reaction with primary amines, which are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be similar to those of its derivatives. For instance, one of its derivatives is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial and Antitumor Activities

The pyrazole moiety, which is part of the compound’s structure, has been extensively studied for its biological activities. Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This suggests that “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” could potentially be used in the development of new therapeutic agents targeting these areas.

Agriculture: Pest Control and Plant Protection

In the agricultural sector, compounds with pyrazole structures have been evaluated for their potential as pest control agents . They may act on specific receptors in pests or inhibit essential enzymes, providing a means to protect crops from various types of infestations .

Material Science: Synthesis of Novel Polymers

The compound could be utilized in material science for the synthesis of novel polymers . Its unique structure might impart specific characteristics to polymers, such as increased durability or chemical resistance, which could be beneficial in creating materials for specialized applications .

Environmental Science: Pollution Remediation

Derivatives of pyrazole have been explored for their role in environmental remediation . They could be part of systems designed to remove or neutralize pollutants, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be studied for its enzyme inhibition properties. By affecting the activity of certain enzymes, it could be used to regulate biochemical pathways, which is valuable in understanding and treating metabolic disorders .

Pharmacology: Drug Development

The structural features of “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” make it a candidate for drug development . Its ability to interact with various biological targets could lead to the creation of new drugs with improved efficacy and reduced side effects .

Molecular Docking Studies: Targeted Therapy

Molecular docking studies could utilize this compound to find a fitting pattern in active sites of target proteins. This application is crucial in the design of targeted therapies, particularly in the treatment of diseases like leishmaniasis and malaria .

Catalysis: Chemical Reactions

Lastly, the compound’s potential as a catalyst in chemical reactions should not be overlooked. It could facilitate reactions in organic synthesis, potentially leading to more efficient and environmentally friendly processes .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. For instance, some of its derivatives have shown promising cytotoxic activity . Therefore, it could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-10-9-11(2)15(14-10)8-6-12-5-3-4-7-13-12/h9,12-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHWKAPKZOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)